

An In-depth Technical Guide to Orcinol Gentiobioside: Chemical Structure and Biological Properties

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	Orcinol gentiobioside	
Cat. No.:	B1250168	Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract

Orcinol gentiobioside, a naturally occurring phenolic glycoside, has garnered significant interest within the scientific community for its potential therapeutic applications, particularly in the realm of bone health. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activities of Orcinol gentiobioside. Detailed experimental protocols for its isolation and biological evaluation are presented, alongside a thorough examination of its mechanism of action. Special emphasis is placed on its role in modulating signaling pathways relevant to bone metabolism. This document aims to serve as a critical resource for researchers engaged in natural product chemistry, pharmacology, and drug discovery.

Chemical Structure and Physicochemical Properties

Orcinol gentiobioside (CAS No. 164991-86-0) is a glycosidic derivative of orcinol, where the orcinol moiety is linked to a gentiobiose sugar unit.[1] Gentiobiose is a disaccharide composed of two β -D-glucose units linked via a $\beta(1 \rightarrow 6)$ glycosidic bond.

Chemical Structure:



• IUPAC Name: (2S,3R,4S,5S,6R)-2-(3-hydroxy-5-methylphenoxy)-6-((((2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl)oxy)methyl)tetrahydro-2H-pyran-3,4,5-triol

• Molecular Formula: C19H28O12[1]

Molecular Weight: 448.42 g/mol [1]

Physicochemical Properties:

A summary of the known physicochemical properties of **Orcinol gentiobioside** is provided in Table 1. Notably, specific experimental data for melting point, boiling point, and optical rotation are not readily available in the current literature and represent a data gap for this compound.

Property	Value	Source
CAS Number	164991-86-0	[1]
Molecular Formula	C19H28O12	[1]
Molecular Weight	448.42 g/mol	[1]
Appearance	White to off-white solid	[2]
Solubility	Soluble in DMSO, Chloroform, Dichloromethane, Ethyl Acetate, Acetone.[1] Soluble in Ethanol.[2]	[1][2]
Storage	Store at -20°C for long-term stability.[3]	[3]

Spectroscopic Data

Detailed spectroscopic data is crucial for the unequivocal identification and characterization of **Orcinol gentiobioside**. While a complete set of spectra for **Orcinol gentiobioside** is not publicly available, this section outlines the expected spectral features based on its chemical structure and available data for its constituent parts, such as orcinol.



2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

- ¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the
 aromatic protons of the orcinol ring, the methyl protons of the orcinol moiety, and a complex
 region of signals for the protons of the two glucose units of the gentiobiose sugar. The
 anomeric protons of the glucose units would appear as distinct doublets.
- ¹³C NMR: The carbon NMR spectrum would display signals for the aromatic carbons of the orcinol ring, the methyl carbon, and the twelve carbons of the gentiobiose moiety.

2.2. Mass Spectrometry (MS)

Mass spectrometry is a key technique for determining the molecular weight and fragmentation pattern of **Orcinol gentiobioside**. High-resolution mass spectrometry (HRMS) would provide the exact mass, confirming the molecular formula. The fragmentation pattern would likely involve the cleavage of the glycosidic bonds, resulting in fragment ions corresponding to the orcinol aglycone and the gentiobiose sugar.

2.3. Infrared (IR) Spectroscopy

The IR spectrum of **Orcinol gentiobioside** is expected to exhibit characteristic absorption bands for the following functional groups:

- A broad band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibrations
 of the numerous hydroxyl groups.
- Bands in the region of 2850-3000 cm⁻¹ due to C-H stretching vibrations of the methyl and methylene groups.
- Aromatic C=C stretching vibrations in the 1450-1600 cm⁻¹ region.
- C-O stretching vibrations in the 1000-1200 cm⁻¹ region, characteristic of alcohols and ethers (glycosidic linkage).

2.4. UV-Vis Spectroscopy



The UV-Vis spectrum of **Orcinol gentiobioside** in a suitable solvent (e.g., ethanol or methanol) is expected to show absorption maxima characteristic of the orcinol chromophore. Orcinol itself exhibits absorption maxima around 273 nm and 280 nm. The glycosylation is not expected to significantly shift these maxima.

Biological Activity: Anti-Osteoporotic Effects

Orcinol gentiobioside has been identified as a potent anti-osteoporotic agent.[4] Its primary mechanism of action involves the regulation of bone remodeling by influencing the activity of both osteoclasts (cells responsible for bone resorption) and osteoblasts (cells responsible for bone formation).

3.1. Inhibition of Osteoclastogenesis

Orcinol gentiobioside has been shown to inhibit the differentiation of bone marrow macrophages (BMMs) into mature osteoclasts, a process known as osteoclastogenesis.[4] This inhibition is achieved through the promotion of apoptosis (programmed cell death) and the suppression of autophagy in osteoclast precursors.[4]

3.2. Promotion of Osteoblastic Differentiation

In addition to its effects on osteoclasts, a closely related compound, orcinol glucoside, has been demonstrated to promote the differentiation of bone mesenchymal stem cells (BMSCs) into osteoblasts. This suggests that **Orcinol gentiobioside** may also possess osteoblast-promoting activities, contributing to an overall anabolic effect on bone.

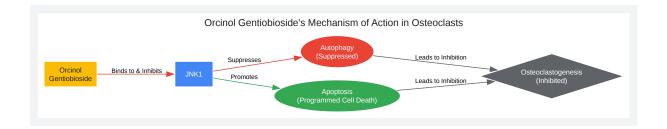
Mechanism of Action: The JNK1 Signaling Pathway

The anti-osteoporotic effects of **Orcinol gentiobioside** are mediated, at least in part, through the modulation of the c-Jun N-terminal kinase 1 (JNK1) signaling pathway.[4][5] JNK1 is a member of the mitogen-activated protein kinase (MAPK) family and plays a critical role in regulating cellular processes such as apoptosis and autophagy.

Molecular docking and cellular thermal shift assays have demonstrated that **Orcinol gentiobioside** directly binds to JNK1.[4] This interaction inhibits the downstream signaling cascade initiated by the receptor activator of nuclear factor kappa-B ligand (RANKL), a key cytokine that promotes osteoclast formation and activation. By inhibiting JNK1, **Orcinol**



gentiobioside promotes apoptosis and suppresses the autophagic processes that are essential for osteoclast survival and function.[4][6]



Click to download full resolution via product page

Caption: Orcinol Gentiobioside's inhibitory effect on osteoclastogenesis.

Experimental Protocols

This section provides an overview of the key experimental methodologies for the isolation and biological evaluation of **Orcinol gentiobioside**.

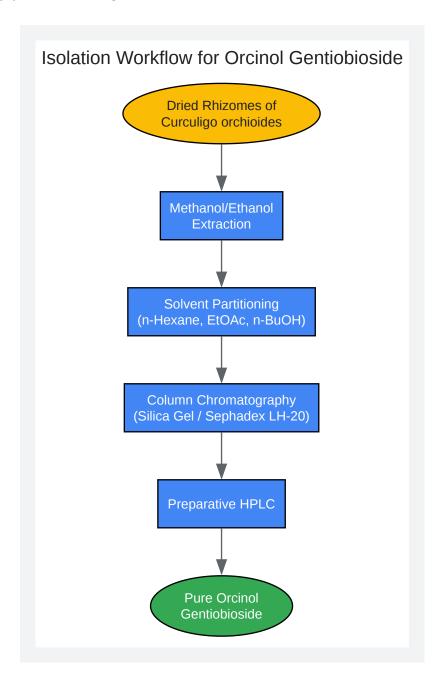
5.1. Isolation of **Orcinol Gentiobioside** from Curculigo orchioides

A general protocol for the isolation of phenolic glycosides from the rhizomes of Curculigo orchioides involves the following steps:[7][8]

- Extraction: Dried and powdered rhizomes of Curculigo orchioides are extracted with a suitable solvent, such as methanol or ethanol, at room temperature. The extraction is typically repeated multiple times to ensure complete recovery of the compounds.
- Solvent Partitioning: The crude extract is concentrated under reduced pressure and then
 partitioned successively with solvents of increasing polarity, such as n-hexane, ethyl acetate,
 and n-butanol. The fraction containing **Orcinol gentiobioside** is typically the n-butanol or
 ethyl acetate fraction.



- Chromatographic Purification: The active fraction is subjected to a series of chromatographic techniques for purification. This may include:
 - Column Chromatography: Using silica gel or Sephadex LH-20 as the stationary phase and a gradient of solvents (e.g., chloroform-methanol or ethyl acetate-methanol) as the mobile phase.
 - Preparative High-Performance Liquid Chromatography (HPLC): For final purification to obtain highly pure **Orcinol gentiobioside**.





Click to download full resolution via product page

Caption: General workflow for the isolation of **Orcinol Gentiobioside**.

5.2. In Vitro Anti-Osteoporotic Activity Assays

5.2.1. Osteoclast Differentiation Assay

- Cell Culture: Bone marrow cells are isolated from the femurs and tibias of mice and cultured in the presence of M-CSF to generate bone marrow-derived macrophages (BMMs).
- Induction of Osteoclastogenesis: BMMs are then cultured with RANKL and M-CSF in the presence or absence of varying concentrations of **Orcinol gentiobioside**.
- TRAP Staining: After several days, the cells are fixed and stained for tartrate-resistant acid phosphatase (TRAP), a marker enzyme for osteoclasts. TRAP-positive multinucleated cells are identified and counted as mature osteoclasts.

5.2.2. F-Actin Ring Formation Assay

- Cell Culture and Treatment: BMMs are cultured on bone slices or other suitable substrates
 and induced to differentiate into osteoclasts as described above, with or without Orcinol
 gentiobioside.
- Staining: The cells are fixed, permeabilized, and stained with phalloidin conjugated to a fluorescent dye (e.g., rhodamine) to visualize the F-actin cytoskeleton.
- Microscopy: The formation of characteristic F-actin rings, which are essential for the boneresorbing activity of osteoclasts, is observed using fluorescence microscopy.

5.2.3. Western Blot Analysis

- Cell Lysis and Protein Quantification: BMMs treated with RANKL and Orcinol gentiobioside are lysed, and the total protein concentration is determined.
- SDS-PAGE and Electrotransfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.



- Immunoblotting: The membrane is incubated with primary antibodies against proteins of interest in the JNK1 signaling pathway (e.g., phosphorylated JNK1, total JNK1, c-Jun) and key osteoclastogenic transcription factors (e.g., c-Fos, NFATc1).
- Detection: The membrane is then incubated with a horseradish peroxidase (HRP)conjugated secondary antibody, and the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Conclusion and Future Directions

Orcinol gentiobioside is a promising natural product with well-defined anti-osteoporotic properties. Its ability to inhibit osteoclastogenesis and potentially promote osteoblastogenesis through the modulation of the JNK1 signaling pathway makes it an attractive candidate for the development of new therapies for bone-related disorders such as osteoporosis.

Future research should focus on several key areas:

- Complete Spectroscopic Characterization: Obtaining and publishing a full set of spectroscopic data (¹H NMR, ¹³C NMR, MS, IR, and UV-Vis) for Orcinol gentiobioside is essential for its unambiguous identification and quality control.
- In Vivo Efficacy and Safety: While in vitro studies are promising, further in vivo studies in animal models of osteoporosis are necessary to establish the efficacy and safety profile of Orcinol gentiobioside.
- Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs of Orcinol
 gentiobioside could provide valuable insights into the structural features required for its
 biological activity and may lead to the development of more potent and selective
 compounds.
- Elucidation of Downstream Targets: Further investigation into the downstream targets of the JNK1 pathway that are affected by **Orcinol gentiobioside** will provide a more complete understanding of its mechanism of action.

This technical guide provides a solid foundation for researchers interested in exploring the therapeutic potential of **Orcinol gentiobioside**. The detailed information on its chemical



properties, biological activities, and experimental protocols will be invaluable for advancing research in this exciting area of natural product drug discovery.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. Orcinol gentiobioside | 164991-86-0 [chemicalbook.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. glpbio.com [glpbio.com]
- 4. Orcinol gentiobioside inhibits RANKL-induced osteoclastogenesis by promoting apoptosis and suppressing autophagy via the JNK1 signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. JNK1 regulates RANKL-induced osteoclastogenesis via activation of a novel Bcl-2-Beclin1-autophagy pathway PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Four new trace phenolic glycosides from Curculigo orchioides PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Antioxidative phenols and phenolic glycosides from Curculigo orchioides PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [An In-depth Technical Guide to Orcinol Gentiobioside: Chemical Structure and Biological Properties]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1250168#chemical-structure-and-properties-of-orcinol-gentiobioside]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.



Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com